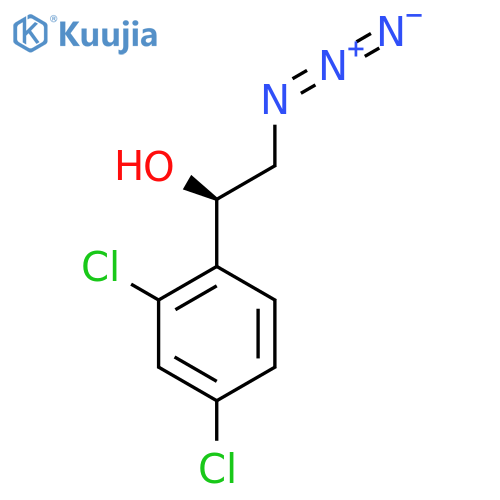

Cas no 1568081-03-7 ((1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol)

(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol

- EN300-1147183

- AKOS021414590

- 1568081-03-7

-

- インチ: 1S/C8H7Cl2N3O/c9-5-1-2-6(7(10)3-5)8(14)4-12-13-11/h1-3,8,14H,4H2/t8-/m0/s1

- InChIKey: NHIFUQHAQSCYAX-QMMMGPOBSA-N

- ほほえんだ: ClC1C=C(C=CC=1[C@H](CN=[N+]=[N-])O)Cl

計算された属性

- せいみつぶんしりょう: 230.9966172g/mol

- どういたいしつりょう: 230.9966172g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 34.6Ų

(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1147183-0.25g |

(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol |

1568081-03-7 | 95% | 0.25g |

$774.0 | 2023-10-25 | |

| Enamine | EN300-1147183-1g |

(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol |

1568081-03-7 | 95% | 1g |

$842.0 | 2023-10-25 | |

| Enamine | EN300-1147183-0.1g |

(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol |

1568081-03-7 | 95% | 0.1g |

$741.0 | 2023-10-25 | |

| Enamine | EN300-1147183-0.5g |

(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol |

1568081-03-7 | 95% | 0.5g |

$809.0 | 2023-10-25 | |

| Enamine | EN300-1147183-1.0g |

(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol |

1568081-03-7 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1147183-2.5g |

(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol |

1568081-03-7 | 95% | 2.5g |

$1650.0 | 2023-10-25 | |

| Enamine | EN300-1147183-10g |

(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol |

1568081-03-7 | 95% | 10g |

$3622.0 | 2023-10-25 | |

| Enamine | EN300-1147183-0.05g |

(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol |

1568081-03-7 | 95% | 0.05g |

$707.0 | 2023-10-25 | |

| Enamine | EN300-1147183-5g |

(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol |

1568081-03-7 | 95% | 5g |

$2443.0 | 2023-10-25 |

(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol 関連文献

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-olに関する追加情報

Comprehensive Overview of (1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol (CAS No. 1568081-03-7): Properties, Applications, and Research Insights

The compound (1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol (CAS No. 1568081-03-7) is a chiral azido alcohol derivative with significant potential in synthetic chemistry and pharmaceutical research. Its unique structural features, including the 2,4-dichlorophenyl moiety and the azido functional group, make it a valuable intermediate for the development of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its versatility in click chemistry applications and its role in asymmetric synthesis.

In recent years, the demand for chiral building blocks like (1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol has surged, driven by advancements in drug discovery and medicinal chemistry. The compound’s stereoselective properties align with the growing focus on enantiopure pharmaceuticals, a topic frequently searched in academic and industrial forums. Its CAS No. 1568081-03-7 is often referenced in patents and publications, highlighting its relevance in organic synthesis.

One of the most notable applications of (1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol is its use in bioconjugation and proteomics research. The azido group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is widely employed for labeling biomolecules, a technique gaining traction in diagnostics and targeted drug delivery systems. Users searching for “azido alcohol uses” or “click chemistry reagents” will find this compound particularly relevant.

From a synthetic perspective, the 2,4-dichlorophenyl group in (1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol contributes to its lipophilicity and electron-withdrawing effects, which are critical for modulating the pharmacokinetic properties of derived molecules. These attributes are frequently discussed in forums exploring structure-activity relationships (SAR) and fragment-based drug design. The compound’s CAS No. 1568081-03-7 is also associated with studies on enzyme inhibitors and receptor modulators.

Environmental and safety considerations are another hot topic surrounding (1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol. While the compound is not classified as hazardous under standard regulations, researchers often inquire about “safe handling of azides” or “stability of chiral azido alcohols”. Proper storage conditions (e.g., protection from light and moisture) and adherence to good laboratory practices (GLP) are emphasized in technical datasheets.

In summary, (1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol (CAS No. 1568081-03-7) is a multifaceted compound with broad utility in organic synthesis, drug development, and bioconjugation. Its alignment with trending research areas like click chemistry and enantioselective catalysis ensures its continued relevance in scientific literature and industrial applications. For those exploring “chiral azido alcohols” or “CAS 1568081-03-7 applications”, this compound offers a compelling case study in modern chemical innovation.

1568081-03-7 ((1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol) 関連製品

- 392295-04-4(2-chloro-N-5-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)

- 1805187-08-9(2-(Aminomethyl)-3-cyano-4-(difluoromethyl)-6-nitropyridine)

- 2639371-49-4(ethyl (3R,5R)-5-methylmorpholine-3-carboxylate)

- 2138174-90-8(1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]-2,2-dimethylpropan-1-one)

- 98258-36-7(3-(2-aminoethyl)-6-methyl-1H-indol-5-ol)

- 1269755-42-1(Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate)

- 1805180-12-4(Ethyl 6-(aminomethyl)-2-chloro-4-(difluoromethyl)pyridine-3-carboxylate)

- 1864407-98-6({1,8-dioxaspiro[4.5]decan-2-yl}methanol)

- 1797557-50-6(N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-2-carboxamide)

- 198065-04-2(6-Hydroxy-6-(2-nitrophenyl)hexanoic acid)